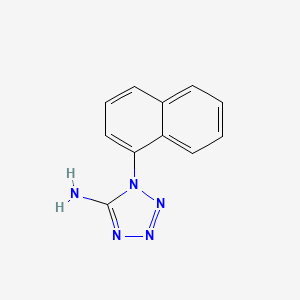

1-(Naphthalen-1-yl)-1H-tetrazol-5-amine

Description

Naphthalene (B1677914) Moiety in Advanced Chemical Architectures

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. wikipedia.org This planar, aromatic system is a fundamental building block in organic chemistry, and its derivatives are crucial in the development of advanced molecular structures. nih.gov

The structure of naphthalene provides a rigid, planar scaffold with a delocalized π-electron system, which dictates its physical and chemical properties. vedantu.com Unlike benzene, the carbon-carbon bonds in naphthalene are not of equal length, which influences its reactivity. wikipedia.org

The key contributions of the naphthalene moiety include:

Extended π-Conjugation : The fused ring system creates a large, electron-rich surface that can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules in materials science and for binding to biological targets. researchgate.netmdpi.com

Optical and Electronic Properties : Naphthalene derivatives often exhibit unique photophysical properties, such as fluorescence. These properties make them valuable components in the design of organic semiconductors, organic light-emitting diodes (OLEDs), and fluorescent probes. oled-intermediates.comrsc.org

Quantum computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the electronic characteristics of naphthalene, including its frontier molecular orbitals (HOMO-LUMO) and electronic band gap, which are essential for predicting its behavior in electronic devices. ssrn.com

Table 2: Key Properties of the Naphthalene Moiety

| Property | Description | Relevance to Molecular Functionality |

| Structure | Planar, fused two-ring aromatic system. wikipedia.org | Provides a rigid scaffold for building complex molecules; facilitates π-π stacking. researchgate.net |

| Formula | C₁₀H₈ | A versatile hydrocarbon building block. rsc.org |

| Molar Mass | 128.174 g·mol⁻¹ | Contributes to the overall size and mass of derivative compounds. vedantu.com |

| Electronic Nature | Electron-rich, delocalized π-system. vedantu.com | Underpins its use in organic electronics and its ability to interact with other molecules. rsc.org |

| Reactivity | Undergoes electrophilic substitution more readily than benzene. vedantu.com | Allows for straightforward chemical modification to synthesize a wide range of derivatives. nih.gov |

Naphthalene and its derivatives are versatile platforms in synthetic chemistry and materials science. nih.govnih.gov They serve as readily available starting materials for a vast array of more complex molecules. rsc.org

Organic Synthesis : The development of regioselective synthesis methods for polysubstituted naphthalenes is an active area of research due to their importance as building blocks. nih.govresearchgate.net Naphthalene is the primary precursor for the industrial production of phthalic anhydride, which is used to make polymers, resins, and dyes. wikipedia.org

Materials Science : The favorable optical and electronic properties of naphthalene derivatives make them suitable for constructing organic electronic devices. oled-intermediates.com They have been incorporated into organic field-effect transistors (OFETs) and are studied for their charge transport properties. rsc.orgtandfonline.com

Medicinal Chemistry : The naphthalene scaffold is present in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.gov Examples include the nonsteroidal anti-inflammatory drug Naproxen and the beta-blocker Propranolol. wikipedia.orgnih.gov

Rationale for Academic Research on 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine

The academic interest in a hybrid molecule such as this compound stems from the potential to create a novel chemical entity that synergistically combines the advantageous properties of both the tetrazole and naphthalene systems. While specific research on this exact isomer is not extensively documented, the rationale for its investigation can be constructed from the well-established attributes of its components.

The core motivation for synthesizing and studying this compound would be to explore its potential in fields like medicinal chemistry and materials science.

Medicinal Chemistry : By linking the naphthalene scaffold, known to be a "privileged structure" in many bioactive compounds, with a 5-aminotetrazole (B145819) group, a potent bioisostere, researchers can design new drug candidates. The naphthalene part could serve as a hydrophobic anchor to interact with a receptor pocket, while the aminotetrazole moiety could form critical hydrogen bonds or act as a carboxylic acid mimic to engage with the active site of an enzyme or receptor. The combination could lead to new compounds with unique pharmacological profiles.

Materials Science : The fusion of an electron-rich naphthalene system with the nitrogen-rich, electron-accepting potential of the tetrazole ring could result in a molecule with interesting donor-acceptor properties. Such molecules are candidates for organic semiconductors or components in optoelectronic devices. The planarity of both ring systems would encourage molecular packing and π-stacking, which are crucial for efficient charge transport in organic materials.

Coordination Chemistry and Ligand Design : The presence of multiple nitrogen atoms in the aminotetrazole ring makes it an excellent candidate for a ligand in coordination chemistry. The attached naphthalene group could be used to tune the steric and electronic properties of the resulting metal complexes, potentially leading to new catalysts or functional materials.

In essence, the study of this compound provides a platform to investigate the interplay between two of the most versatile and functionally significant scaffolds in modern organic chemistry. The research would aim to synthesize this molecule, characterize its structural, electronic, and photophysical properties, and evaluate its potential for practical applications.

Synergistic Research Potential of Naphthalene-Tetrazole Hybrid Structures

The hybridization of distinct molecular scaffolds is a well-established strategy in medicinal chemistry to develop novel compounds with enhanced efficacy, improved pharmacokinetic profiles, or unique mechanisms of action. nih.gov The combination of a naphthalene ring with a 5-aminotetrazole core in this compound creates a hybrid structure with significant synergistic potential.

The naphthalene moiety is a common feature in many biologically active compounds, contributing to their affinity for various biological targets. nih.gov Its planar structure and lipophilicity can facilitate membrane permeability and interactions with hydrophobic pockets in proteins. When combined with the tetrazole ring, several synergistic effects can be anticipated. The tetrazole group, being a bioisosteric replacement for carboxylic acids, can improve metabolic stability and oral bioavailability. mdpi.com This combination can lead to the development of novel therapeutic agents. For instance, naphthalene bis-sulfonamides incorporating a tetrazole group have been investigated as potent inhibitors of the Keap1-Nrf2 protein-protein interaction, which is relevant in cytoprotective responses. chemrxiv.org

The fusion of these two moieties can also yield compounds with applications beyond medicine. The high nitrogen content of the tetrazole ring is a key feature in the design of high-energy density materials (HEDMs). mdpi.com The introduction of the bulky, carbon-rich naphthalene group can modulate properties such as density, thermal stability, and sensitivity, creating a balance between energetic performance and material stability.

| Component Moiety | Key Property | Synergistic Contribution | Potential Application Area | Reference |

|---|---|---|---|---|

| Naphthalene | Lipophilicity, Planarity, Aromaticity | Enhances binding to hydrophobic targets, potential for π-π stacking interactions, improves membrane permeability. | Medicinal Chemistry (e.g., enzyme inhibitors, receptor antagonists) | nih.govchemrxiv.org |

| 5-Aminotetrazole | Carboxylic Acid Bioisostere, High Nitrogen Content, Coordination Sites | Improves metabolic stability and pharmacokinetic properties. Modulates density and energetic performance. Acts as a ligand for metal coordination. | Medicinal Chemistry, Materials Science (HEDMs), Coordination Chemistry | mdpi.commdpi.comwikipedia.org |

| Hybrid Molecule | Combined Physicochemical Properties | Creates novel scaffolds with unique structure-activity relationships for developing multi-target drugs or advanced materials. | Drug Discovery, Materials Science | nih.govresearchgate.net |

Emerging Research Trajectories for N-Substituted Aminotetrazoles

N-substituted aminotetrazoles, the class to which this compound belongs, are versatile compounds with several active and emerging areas of research. Their utility stems from the tunable properties afforded by substitution on the tetrazole ring nitrogen.

Medicinal Chemistry: A primary research trajectory for N-substituted aminotetrazoles is in drug discovery. acs.org These compounds are explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. vnu.edu.uardd.edu.iq The N-aryl substitution, as seen in the subject compound, is a common strategy to create molecules that can interact with specific biological targets. vnu.edu.uanih.gov For example, various N-aryl tetrazole derivatives have been synthesized and evaluated for their potential as anticancer agents, showing activity against several malignant cell lines. vnu.edu.ua The tetrazole core is recognized as a "privileged scaffold" because it appears in numerous marketed drugs and bioactive compounds. nih.gov

Materials Science: The high nitrogen content (80% by mass for the parent 5-aminotetrazole) and positive heats of formation make these compounds attractive for the development of High-Energy Density Materials (HEDMs), such as gas generants for airbags and propellants. mdpi.comwikipedia.org Research focuses on synthesizing N-substituted derivatives to enhance properties like density, thermal stability, and detonation performance while maintaining low sensitivity to impact and friction. mdpi.comnih.gov Functionalization of the amino group or the ring nitrogens allows for fine-tuning of these energetic properties. mdpi.com

Coordination Chemistry: The multiple nitrogen atoms in the 5-aminotetrazole ring serve as excellent coordination sites for metal ions. wikipedia.org N-substituted aminotetrazoles are investigated as ligands for the synthesis of novel coordination complexes. These complexes can exhibit interesting magnetic, optical, or catalytic properties. The substituent on the nitrogen atom can influence the electronic properties of the ligand and the geometry of the resulting metal complex, opening avenues for the design of functional materials. wikipedia.orguc.pt

| Research Area | Objective | Key Findings / Examples | Reference |

|---|---|---|---|

| Medicinal Chemistry | Development of novel therapeutic agents. | N-aryl-2-(5-aryltetrazol-2-yl)acetamides have shown moderate anticancer activity. N-substituted tetrazoles are investigated as antimicrobial and anti-inflammatory agents. | vnu.edu.uardd.edu.iq |

| Materials Science (HEDMs) | Synthesis of advanced energetic materials with high performance and improved stability. | N-functionalization can improve density and detonation properties. Compound DMPT-1, an N-substituted aminotetrazole derivative, shows high crystal density (1.806 g/cm³) and excellent detonation velocity (8610 m/s). | mdpi.comnih.gov |

| Coordination Chemistry | Creation of novel metal-organic frameworks and coordination complexes with specific functions. | 5-Aminotetrazole acts as a ligand, forming coordination complexes such as [CoCl2(aminotetrazole)4]. N-substitution can modulate the electronic and steric properties of the ligand. | wikipedia.orguc.pt |

| Synthetic Methodology | Developing efficient and safe synthetic routes. | Methods include reactions of cyanogen (B1215507) azide (B81097) with primary amines and three-component reactions promoted by bismuth nitrate (B79036). | organic-chemistry.orgacs.org |

Structure

3D Structure

Properties

CAS No. |

238432-83-2 |

|---|---|

Molecular Formula |

C11H9N5 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

1-naphthalen-1-yltetrazol-5-amine |

InChI |

InChI=1S/C11H9N5/c12-11-13-14-15-16(11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13,15) |

InChI Key |

CAMZCCDMGNIZTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Naphthalen 1 Yl 1h Tetrazol 5 Amine and Its Analogs

Historical and Modern Approaches to 1,5-Disubstituted Tetrazole Synthesis

The synthesis of tetrazole derivatives has a history stretching back over a century. beilstein-journals.org Initial methods often involved hazardous reagents like hydrazoic acid. thieme-connect.com Modern approaches focus on improving safety, efficiency, yield, and substrate scope, often through the use of catalysts and multicomponent reactions. The primary synthetic backbone for 5-substituted-1H-tetrazoles is the [3+2] cycloaddition between a nitrile and an azide (B81097) source. thieme-connect.com For 1,5-disubstituted tetrazoles, strategies often involve multicomponent reactions like the Ugi-azide process or the cyclization of pre-formed intermediates such as imidoyl azides. scielo.org.mx

The Huisgen 1,3-dipolar cycloaddition is the cornerstone of tetrazole synthesis. This reaction involves the formal [3+2] cycloaddition of a 1,3-dipole (an azide) with a dipolarophile (a nitrile or isocyanide). thieme-connect.com The concerted, pericyclic reaction leads to the formation of the stable five-membered tetrazole ring. While the thermal reaction between an organic azide and a nitrile is possible, it often requires harsh conditions and is limited to nitriles activated by electron-withdrawing groups. researchgate.net

The more synthetically useful variant involves the reaction of various nitriles with azide salts, such as sodium azide. gatech.edu This reaction typically requires high temperatures (100-150 °C) and a proton source to generate hydrazoic acid in situ. gatech.edu Density functional theory (DFT) calculations suggest that the mechanism can vary, proceeding either through a concerted cycloaddition or a stepwise nucleophilic attack of the azide on the nitrile, followed by cyclization. semanticscholar.org The activation barrier for this reaction is significantly influenced by the electronic nature of the nitrile's substituent. semanticscholar.org

The synthesis of 5-aminotetrazole (B145819) and its N-substituted derivatives has been a particular focus due to their utility as building blocks and their presence in energetic materials and pharmaceuticals. nih.govnih.gov Historically, 5-aminotetrazole was prepared by the diazotization of aminoguanidine (B1677879) or the reaction of cyanamide (B42294) with hydrazoic acid. thieme-connect.comgoogle.com

Modern syntheses have evolved to offer safer and more versatile routes. A prevalent strategy for creating N-substituted 5-aminotetrazoles involves the desulfurization of substituted thioureas in the presence of an azide source, promoted by thiophilic reagents like mercury(II) chloride or iodine. acs.org Another key method is the reaction of substituted cyanamides with sodium azide in the presence of an acid. This approach allows for the regioselective synthesis of 1-aryl-5-aminotetrazoles. For instance, reacting secondary arylcyanamides with sodium azide in glacial acetic acid can produce mixtures of 5-arylamino-1H-tetrazoles and 5-amino-1-aryl-1H-tetrazoles, which can be separated. tubitak.gov.tr Three-component reactions involving an isothiocyanate, an amine, and sodium azide, often promoted by metal salts like bismuth nitrate (B79036), have also emerged as powerful tools for generating diverse 1-substituted 5-aminotetrazoles. acs.orgnih.gov

Table 1: Comparison of Classical vs. Modern Synthetic Approaches for 5-Aminotetrazoles

| Feature | Classical Methods (e.g., Thiele's Method) | Modern Methods (e.g., from Cyanamides, MCRs) |

| Starting Materials | Aminoguanidine, Cyanamide | Substituted Cyanamides, Isothiocyanates, Amines |

| Key Reagents | Nitrous Acid, Hydrazoic Acid | Sodium Azide, Metal Salt Promoters (e.g., Bi(NO₃)₃) |

| Safety Concerns | Use of explosive/toxic hydrazoic acid | Generally safer azide sources and promoters |

| Versatility | Limited to parent 5-aminotetrazole or simple derivatives | High versatility for diverse N-substitutions |

| Reaction Type | Diazotization/Cyclization | [3+2] Cycloaddition, Multicomponent Reactions |

| Typical Conditions | Strong mineral acids | Milder conditions, sometimes microwave-assisted |

Direct Synthetic Routes to 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine

A robust and widely used one-pot method for synthesizing 1-substituted-1H-tetrazoles involves the reaction of a primary amine, triethyl orthoformate, and sodium azide. nih.govfigshare.com Applying this to the target compound, 1-naphthalenamine would react with triethyl orthoformate, likely activated by a catalyst, to form an intermediate amide acetal. researchgate.net Subsequent nucleophilic attack by the azide anion, followed by intramolecular cyclization and elimination of ethanol (B145695), would yield the 1-(naphthalen-1-yl)-1H-tetrazole ring system. researchgate.nettandfonline.com While this method directly produces a 1-substituted tetrazole, achieving the 5-amino substitution would require a different strategy, such as starting from a cyanamide.

A more direct route to the 5-amino functionality starts with the corresponding arylcyanamide. The required N-phenyl-N'-(naphthalen-1-yl)cyanamide intermediate could be treated with sodium azide and an acid source, such as glacial acetic acid, to induce cyclization. tubitak.gov.tr This reaction often yields a mixture of regioisomers, and the desired this compound would need to be separated from the 5-(naphthalen-1-ylamino)-1H-tetrazole byproduct. tubitak.gov.tr The regioselectivity is influenced by the electronic and steric properties of the substituents. tubitak.gov.tr

Multicomponent reactions, particularly the Ugi-azide reaction, provide a powerful pathway to 1,5-disubstituted tetrazoles. scielo.org.mxmdpi.com In this process, an amine, an aldehyde, an isocyanide, and an azide source (typically trimethylsilyl (B98337) azide, which generates hydrazoic acid in situ) combine in a one-pot reaction. scielo.org.mx The mechanism involves the formation of an iminium ion, which is trapped by the isocyanide and then the azide anion, followed by a spontaneous 1,5-electrocyclization to form the tetrazole ring. scielo.org.mx To synthesize an analog of the target compound, one could use 1-naphthalenamine, an aldehyde, an isocyanide, and trimethylsilyl azide.

While gold catalysis is not typically required for the Ugi-azide reaction itself, it has been employed in post-Ugi cyclization steps to build more complex fused systems. beilstein-journals.orgnih.gov For instance, if the aldehyde or isocyanide component in an Ugi-azide reaction contains an alkyne, the resulting tetrazole can undergo a subsequent gold-catalyzed intramolecular cyclization. beilstein-journals.orgnih.gov This highlights the utility of combining multicomponent reactions with advanced catalysis to rapidly build molecular complexity.

Advanced Catalytic Systems in Tetrazole Synthesis

To overcome the limitations of traditional tetrazole syntheses, such as high temperatures and the use of hazardous reagents, significant research has been directed toward developing advanced catalytic systems. rsc.org Nanocatalysts, in particular, have gained prominence due to their high surface-area-to-volume ratio, which enhances catalytic activity, and their potential for recovery and reusability. aip.orgnih.gov

These catalysts are frequently employed in the [3+2] cycloaddition of nitriles and sodium azide. aip.org Various nanocatalysts have proven effective, including:

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles functionalized with organic ligands or metal complexes (e.g., Cu, Ni, Zn, Pd) are highly attractive due to their easy separation from the reaction mixture using an external magnet. nih.govamerigoscientific.com Examples include Fe₃O₄@tryptophan@Ni and Fe₃O₄-adenine-Zn catalysts. nih.govamerigoscientific.com

Metal-Organic Frameworks (MOFs): MOFs functionalized with metal ions, such as Cu(II), serve as efficient and recyclable heterogeneous catalysts. amerigoscientific.com

Silica- and Boehmite-Based Catalysts: Materials like nano-silica melamine (B1676169) trisulfonic acid and boehmite (γ-AlOOH) nanoparticles provide robust, solid supports for catalytic species. amerigoscientific.com

Metal Nanoparticles: Nanoparticles of zinc oxide (ZnO), copper, nickel(II) oxide, and nickel zirconium phosphate (B84403) have all been successfully used to catalyze tetrazole formation, often allowing for shorter reaction times and higher yields. tandfonline.comaip.orgamerigoscientific.com

The plausible mechanism for many of these metal-based catalysts involves the coordination of the metal center to the nitrogen atoms of both the azide and the nitrile. tandfonline.comaip.org This coordination activates the substrates and facilitates the subsequent cyclization step to form the tetrazole ring. tandfonline.comaip.org

Table 2: Examples of Nanocatalysts in 5-Substituted-1H-Tetrazole Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Key Advantages |

| Nickel Zirconium Phosphate | Nitriles, NaN₃ | DMSO | 120 | Reusable via centrifugation. aip.org |

| Cu-MCM-41 | Nitriles, NaN₃ | DMF | 120 | Reusable up to 3 times. aip.org |

| Fe₃O₄@tryptophan@Ni | Nitriles, NaN₃ | - | - | Magnetic, easily separable. amerigoscientific.com |

| ZnO Nanocrystalline | Nitriles, NaN₃ | - | 120-130 | Excellent recyclability. amerigoscientific.com |

| ZnS Nanoparticles | Primary Amines, TEOF, NaN₃ | Solvent-free (MW) | - | Non-acidic, recyclable catalyst. figshare.com |

Nanomaterial-Catalyzed Syntheses of Tetrazole Derivatives

The use of nanomaterials as catalysts has revolutionized the synthesis of tetrazole derivatives by offering high efficiency, selectivity, and recyclability. amerigoscientific.comresearchgate.net These catalysts provide a large surface-area-to-volume ratio, leading to enhanced catalytic activity. rsc.org Various nanomaterials, including magnetic nanoparticles, boehmite, and metal-organic frameworks (MOFs), have been successfully employed. amerigoscientific.comnih.gov

Magnetic nanocatalysts, particularly those based on iron oxide (Fe₃O₄), have gained significant attention due to their easy separation from the reaction mixture using an external magnet, which simplifies the workup procedure and allows for catalyst reuse. amerigoscientific.comnih.gov For instance, Fe₃O₄ nanoparticles functionalized with organic ligands or metal complexes have demonstrated excellent performance in synthesizing 5-substituted-1H-tetrazoles. amerigoscientific.comnih.gov Examples include:

Fe₃O₄@tryptophan@Ni : This nanocatalyst has been used for the synthesis of tetrazole derivatives with excellent yields in as little as 20 minutes. It can be reused up to seven times without significant loss of activity or metal leaching. nih.gov

Fe₃O₄@SiO₂-APTES-TFA : This catalyst effectively produces 5-substituted-1H-tetrazoles from various nitriles and sodium azide in ethanol at 80 °C, with the benefit of easy magnetic recovery and reusability. nih.gov

Cu(II)-immobilized on Fe₃O₄@SiO₂@L-histidine : This catalyst has been used for the cycloaddition reaction of nitriles with sodium azide, yielding 5-substituted 1H-tetrazoles in high yields (70–98%). thieme-connect.com

Other notable nanomaterials in tetrazole synthesis include:

Boehmite (γ-AlOOH) : Nanoscale boehmite, with its abundant surface hydroxyl groups, shows enhanced catalytic activity. amerigoscientific.com Cobalt-modified boehmite nanoparticles have been used as a stable and recoverable catalyst for tetrazole formation. rsc.org

Zinc Oxide (ZnO) Nanoparticles : Known for their Lewis acidic surface sites, ZnO nanoparticles effectively catalyze the [3+2] cycloaddition for synthesizing 5-substituted-1H-tetrazoles with high yields and excellent recyclability. amerigoscientific.com

Copper-Based Nanocatalysts : Copper-immobilized heterogeneous nanocatalysts are widely used. For example, Cu(II) supported on magnetic porous nanospheres has been employed for the one-pot synthesis of 1- and 5-substituted 1H-tetrazoles. researchgate.net

The table below summarizes the performance of various nanocatalysts in the synthesis of 5-substituted-1H-tetrazoles, a core structure related to the target compound.

| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Ref |

| Fe₃O₄@tryptophan@Ni | Nitriles, NaN₃ | - | - | 20 min | Excellent | nih.gov |

| Fe₃O₄@SiO₂-APTES-TFA | Nitriles, NaN₃ | EtOH | 80 | 4 h | Excellent | nih.gov |

| ZnO Nanocrystalline | Nitriles, NaN₃ | - | 120-130 | - | 69-82 | amerigoscientific.com |

| Pt NPs@VC | Nitriles, NaN₃ | DMF | 90 | 0.5-5 h | 87-98 | thieme-connect.com |

| SnCl₂-nano-SiO₂ | Nitriles, NaN₃ | DMF | - | - | 82-98 | thieme-connect.com |

Microwave-Assisted and Solvent-Free Methodologies for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. beilstein-journals.org These benefits include dramatically reduced reaction times, higher yields, and often, cleaner reactions with fewer side products. beilstein-journals.orgbeilstein-archives.org When combined with solvent-free conditions, these methodologies align with the principles of green chemistry by minimizing waste and energy consumption. aip.orgresearchgate.net

In tetrazole synthesis, microwave assistance has been successfully applied to various reaction types. For example, a one-pot, three-component reaction of cyanamide, aromatic aldehydes, and 5-aminotetrazole in pyridine (B92270) under controlled microwave heating provides N²-(tetrazol-5-yl)-6-aryl-5,6-dihydro-1,3,5-triazine-2,4-diamines in high yields. beilstein-journals.orgnih.gov This method highlights the efficiency of microwave heating in constructing complex heterocyclic systems. beilstein-journals.org

Solvent-free, or "neat," reaction conditions also contribute to enhanced efficiency and sustainability. The multicomponent reaction of Baylis-Hillman acetates, trimethylsilyl azide, and arylnitriles to produce 1,5-disubstituted tetrazoles can be performed under solvent-free conditions, offering excellent yields and a simple operational procedure. researchgate.net Similarly, the synthesis of 1-substituted-1H-tetrazole analogues has been achieved using a solvent-free protocol promoted by SiO₂-H₃BO₃, minimizing chemical waste. researchgate.net

The combination of microwave heating and solvent-free conditions is particularly effective. The [2+3] cycloaddition of thiourea (B124793) and sodium azide, catalyzed by a Cu(I) salt, proceeds rapidly under microwave irradiation without a solvent to yield 5-amino-1H-tetrazole derivatives. aip.org This approach is notable for its use of a low-cost, non-toxic catalyst and its simple workup. aip.org

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Ref |

| Three-component | Cyanamide, Aldehydes, 5-Aminotetrazole | Pyridine, Microwave, 120°C | 12 min | High | beilstein-journals.orgnih.gov |

| Three-component | Baylis-Hillman acetate, TMS azide, Arylnitrile | Solvent-free, SiO₂-H₃BO₃, 90°C | - | Excellent | researchgate.net |

| [2+3] Cycloaddition | Thiourea, NaN₃ | Solvent-free, Cu(I) salt, Microwave | - | High | aip.org |

Multicomponent Reaction (MCR) Strategies for Tetrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov MCRs offer a convergent approach to complex scaffolds like tetrazoles, making them a cornerstone of modern synthetic and medicinal chemistry. acs.orgnih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an isocyanide-based MCR. A well-established variation, the Ugi-tetrazole reaction, replaces the carboxylic acid component with an azide source (like hydrazoic acid or trimethylsilyl azide) to produce 1,5-disubstituted tetrazoles. nih.govrug.nl This reaction is highly versatile and allows for the creation of large libraries of tetrazole derivatives from readily available aldehydes, amines, isocyanides, and an azide. acs.org

Metal-free, one-pot protocols have also been developed for the synthesis of 1H-tetrazole derivatives from aldehydes, using ammonium (B1175870) azide in green solvents at moderate temperatures. bohrium.com These reactions likely proceed through the in-situ formation of a nitrile intermediate. bohrium.com

MCRs Utilizing 5-Aminotetrazole as a Versatile Synthon

5-Aminotetrazole is an exceptionally useful building block in MCRs for the synthesis of various nitrogen-rich heterocyclic compounds. clockss.orgresearchgate.net It typically functions as a 1,3-binucleophilic reagent, with both the exocyclic amino group and a ring nitrogen atom participating in the reaction. clockss.orgsemanticscholar.org This dual reactivity allows it to be used in reactions like the Biginelli reaction and Mannich reaction to construct fused heterocyclic systems. clockss.orgresearchgate.net

A significant application of 5-aminotetrazole in MCRs is the synthesis of tetrazolo[1,5-a]pyrimidines. researchgate.net For instance, a one-pot, three-component condensation of 3-acetylcoumarin, aromatic aldehydes, and 5-aminotetrazole, catalyzed by acetic acid, efficiently yields novel tetrazolo[1,5-a]pyrimidinyl-2H-chromen-2-ones. researchgate.net Similarly, the reaction between aldehydes, 1H-tetrazol-5-amine, and 3-cyanoacetyl indole (B1671886) in the presence of triethylamine (B128534) leads to 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. semanticscholar.org

Bismuth nitrate has been shown to promote a three-component synthesis of 1-substituted 5-aminotetrazoles from an amine, phenyl isothiocyanate, and sodium azide under microwave heating. acs.org This method provides good yields and short reaction times, with the product often precipitating directly from the reaction mixture, thus avoiding chromatographic purification. acs.org

Convergent Synthesis of Substituted Tetrazole Architectures via MCRs

The convergent nature of MCRs makes them ideal for the efficient construction of complex substituted tetrazoles. acs.org A microwave-accelerated, three-component method for synthesizing 1,5-disubstituted tetrazoles from an amine, a carboxylic acid derivative, and an azide source exemplifies this approach. rug.nlrug.nl This strategy provides versatile access to a wide range of tetrazoles, including biologically important fused scaffolds. rug.nl The reaction is hypothesized to proceed through the in-situ formation of an amide, which is then converted to an imidoyl chloride, followed by azide addition to form the tetrazole ring. rug.nl This convergent one-pot process is a significant improvement over traditional multi-step syntheses. rug.nlrug.nl

The Ugi-tetrazole reaction is another prime example of a convergent synthesis, bringing together four diverse starting materials to create a complex tetrazole product in a single step. nih.gov This high degree of convergence allows for the rapid exploration of chemical space, which is invaluable in drug discovery and materials science. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis of Naphthalene-Tetrazole Systems

The ¹H NMR spectrum of 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine is predicted to be complex, displaying distinct signals for the naphthalene (B1677914) ring protons and the amine protons. The seven protons of the 1-substituted naphthalene ring will appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. Due to the anisotropic effect of the tetrazole ring and electronic interactions, these protons will exhibit a complex pattern of doublets, triplets, and multiplets.

The proton attached to the C8 position of the naphthalene ring is expected to be significantly downfield-shifted due to its peri-interaction and steric compression with the substituent at the C1 position. The protons of the amino group (-NH₂) on the tetrazole ring would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthalene H-2, H-3, H-4 | 7.50 - 7.80 | m |

| Naphthalene H-5, H-6, H-7 | 7.90 - 8.20 | m |

| Naphthalene H-8 | > 8.20 | d |

| NH₂ | 5.0 - 7.0 (variable) | br s |

| Predicted values are based on analogous naphthalenyl-tetrazole structures and general principles of NMR spectroscopy. Solvent: DMSO-d₆. |

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, a total of 11 distinct carbon signals are expected: ten for the naphthalene ring and one for the tetrazole ring carbon (C5).

The ten naphthalene carbons will resonate in the aromatic region (δ 110-140 ppm). The quaternary carbons, including the one attached to the tetrazole ring (C1) and the bridgehead carbons (C4a, C8a), will typically show lower intensity signals. The C5 carbon of the tetrazole ring, being attached to an amino group and part of a highly nitrogenated ring, is expected to appear significantly downfield, likely in the range of δ 150-160 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Naphthalene CH Carbons | 120 - 130 |

| Naphthalene Quaternary Carbons | 130 - 135 |

| Tetrazole C5 | 150 - 160 |

| Predicted values are based on analogous aryl-tetrazole structures. Solvent: DMSO-d₆. |

Advanced NMR Techniques for Stereochemical and Tautomeric Analysis

While ¹H and ¹³C NMR provide the basic framework, advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for unambiguous assignment. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, which would be crucial to confirm the connectivity between the C1 of the naphthalene ring and the N1 of the tetrazole ring.

Furthermore, 5-aminotetrazoles can exhibit amine-imine tautomerism. nih.gov Variable-temperature NMR studies could provide insight into the dynamics of this equilibrium in solution. researchgate.net While the 1-substituted nature of the title compound prevents annular tautomerism between ring nitrogens, the exocyclic amine group could potentially participate in proton exchange, which could be investigated using specialized NMR techniques. nih.govfigshare.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. For this compound, the IR spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching from the naphthalene ring will be observed just above 3000 cm⁻¹. The region between 1500-1600 cm⁻¹ will contain absorptions from C=C bond stretching within the naphthalene ring. Vibrations characteristic of the tetrazole ring, including C=N and N=N stretching, typically appear in the 1400-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. pnrjournal.comresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Naphthalene C=C | Stretch | 1500 - 1600 |

| Tetrazole Ring | Ring Stretch (C=N, N=N) | 1000 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule. The UV-Vis spectrum of the title compound is expected to be dominated by the strong π-π* transitions of the naphthalene chromophore. researchgate.netijcesen.com Unsubstituted tetrazoles typically absorb in the vacuum UV region (< 200 nm), but conjugation with the naphthalene system will shift the absorption to longer wavelengths. pnrjournal.com The spectrum would likely show multiple strong absorption bands characteristic of the naphthalene system, which could be subtly modified by the electronic influence of the aminotetrazole substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. libretexts.orgnih.gov

The molecular formula for this compound is C₁₁H₉N₅, corresponding to a monoisotopic mass of approximately 211.0858 g/mol . The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺˙) at this m/z value. A key fragmentation pathway characteristic of tetrazole rings is the loss of a molecule of nitrogen (N₂), which would result in a significant fragment ion at M-28. nih.govresearchgate.net Further fragmentation would likely involve the cleavage of the naphthalene ring and loss of other small molecules or radicals.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized compound. uni-rostock.denih.gov By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₁H₉N₅), HRMS would be used to confirm the experimental mass matches the calculated exact mass (211.08579), thereby validating its elemental composition with high confidence.

X-ray Crystallography for Solid-State Structural Conformation

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method provides unequivocal insights into its molecular structure, tautomeric form, and the supramolecular architecture established through intermolecular interactions in the solid state. researchgate.net The analysis reveals a non-planar molecular conformation and a well-defined hydrogen-bonding network that dictates the crystal packing. researchgate.net

In the solid state, the molecular structure of this compound is unambiguously identified as the 1H-tetrazole tautomer, consistent with the nomenclature. The geometry of the tetrazole ring is influenced by the presence of the exocyclic amino group. researchgate.net

The crystal structure is significantly stabilized by intermolecular N—H⋯N hydrogen bonds. These interactions occur between the amino group (the hydrogen donor) of one molecule and a nitrogen atom on the tetrazole ring (the hydrogen acceptor) of an adjacent molecule. researchgate.net This specific hydrogen-bonding motif is the primary force responsible for assembling the molecules into extensive two-dimensional networks that extend parallel to the bc plane of the unit cell. researchgate.net The presence of the amino group and its participation in these hydrogen bonds have a discernible effect on the geometry of the tetrazole ring itself. researchgate.net

Table 1: Hydrogen Bonding Details for this compound Note: Specific distances and angles are not detailed in the source abstract, but the nature of the interaction is described.

| Donor (D) | Acceptor (A) | Type of Interaction | Resulting Structure |

|---|---|---|---|

| Amino Group (N-H) | Tetrazole Nitrogen (N) | Intermolecular Hydrogen Bond | Two-dimensional networks |

The molecular conformation of this compound is characterized by a significant twist between the naphthalene and tetrazole ring systems. The two aromatic fragments are not coplanar; instead, they are oriented at a dihedral angle of 64.14 (5)°. researchgate.net This non-planar arrangement is a key conformational feature of the molecule in its crystalline form.

Table 2: Key Crystallographic and Conformational Data for this compound

| Parameter | Value |

|---|---|

| Compound Name | 5-amino-1-(1-naphthyl)tetrazole |

| Molecular Formula | C₁₁H₉N₅ |

| Dihedral Angle (Naphthalene-Tetrazole) | 64.14 (5)° |

| Key Intermolecular Interaction | N—H⋯N Hydrogen Bonds |

| Supramolecular Structure | Two-dimensional networks parallel to the bc plane |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. For tetrazole derivatives, DFT calculations, often employing functionals like B3LYP, are utilized to determine optimized geometries, molecular orbital energies, and other key parameters.

The electronic structure of 5-amino-1-aryltetrazoles, including the closely related 5-amino-1-(1-naphthyl)tetrazole, reveals a significant interaction between the lone pair of the 5-amino group and the π-system of the tetrazole ring. researchgate.net This conjugation influences the geometric features of the molecule. researchgate.net

The electrostatic potential (ESP) surface is another important aspect of electronic structure analysis, highlighting the electron-rich and electron-deficient regions of the molecule. This is useful for predicting intermolecular interactions. nih.gov

DFT calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. For various tetrazole derivatives, theoretical calculations have been used to predict vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.net

Global reactivity descriptors, derived from the conceptual DFT framework, help in quantifying the reactivity of a molecule. These descriptors include chemical potential (μ), hardness (η), and electrophilicity index (ω). These parameters are calculated from the energies of the HOMO and LUMO and provide a quantitative measure of the molecule's susceptibility to chemical reactions.

| Reactivity Descriptor | Formula | Description |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in the electron distribution or charge transfer. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the global electrophilic nature of a molecule. |

This table presents the general formulas for reactivity descriptors calculated from HOMO and LUMO energies.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict the interaction of a ligand with a biological target, typically a protein or a nucleic acid.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), indicates the strength of the interaction. Lower binding energy values suggest a more stable ligand-receptor complex. polyu.edu.hk

While specific docking studies for 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine are not extensively reported, research on structurally similar compounds provides valuable insights. For example, a fluorinated pyrazole (B372694) containing a naphthalen-1-yl group showed a strong binding affinity of -10.61 kcal/mol with the human estrogen alpha receptor (ERα). mdpi.com In other studies, various 5-substituted 1H-tetrazole derivatives have been docked against receptors like casein kinase 2 alpha 1 (CSNK2A1), with binding energies as low as -6.8687 kcal/mol. nih.gov These studies suggest that the naphthalene (B1677914) and tetrazole moieties can contribute favorably to binding with various biological targets.

The analysis of binding modes reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For instance, in a study of a naphthalene-containing compound, hydrogen bonds with specific amino acid residues like Gly198, Ser199, and Glu200 of the equilibrative nucleoside transporter 1 (ENT1) were identified as crucial for binding. polyu.edu.hk The planar structure of the naphthalene ring is well-suited for π-π stacking interactions with aromatic amino acid residues in the binding pocket of a receptor. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, further enhancing binding affinity.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and the potential for tautomerism are critical aspects of the chemical behavior of this compound.

Conformational analysis of 5-amino-1-aryltetrazoles has shown that the tetrazole ring and the aryl substituent are generally not coplanar. researchgate.net For the closely related 5-amino-1-(1-naphthyl)tetrazole, the dihedral angle between the tetrazole ring and the naphthalene fragment is reported to be 64.14(5)°. researchgate.net This non-planar conformation is a key structural feature.

Tetrazole derivatives are known to exhibit tautomerism. For 5-aminotetrazole (B145819), several tautomeric forms are possible, including 1H- and 2H-amino forms, as well as imino forms. nih.gov Theoretical studies on 5-aminotetrazole have indicated that in the gas phase, the 2H-tautomer is energetically preferred. nih.gov However, in solution and in the solid state, the 1H-tautomer is often found to be more stable and predominant. mdpi.com The presence of the bulky naphthalene substituent at the N1 position in this compound is expected to favor the 1H-tautomeric form. The interconversion between tautomers can involve intramolecular hydrogen shifts, with calculated energy barriers for these processes. nih.gov

| Tautomer | Relative Stability (Gas Phase) | Key Feature |

| 1H-5-amino-tetrazole | Less stable | Hydrogen at N1 position. |

| 2H-5-amino-tetrazole | More stable | Hydrogen at N2 position. |

This table summarizes the relative stability of the main tautomers of the parent 5-aminotetrazole in the gas phase.

Relative Stability of Tautomeric Forms in Different Solvents and Phases

The this compound molecule can exist in several tautomeric forms due to the mobility of protons. The primary tautomerism involves the position of the hydrogen atom on the tetrazole ring and the prototropic exchange between the ring and the exocyclic amino group, leading to amino and imino forms. The main tautomers considered are the 1H-amino, 2H-amino, and their corresponding imino counterparts.

Theoretical calculations on related 5-aminotetrazole systems have shown that in the gas phase, the 2H-amino tautomer is generally the most energetically favorable form. nih.gov This preference is attributed to the specific electronic distribution and intramolecular interactions within the molecule. The bulky naphthalen-1-yl substituent at the N1 position precludes the formation of the 1H tautomer where the proton is on that same nitrogen, but tautomerism involving N2, N3, and N4 is possible, along with the amino-imino equilibrium.

The stability of these tautomers is significantly influenced by the surrounding environment, such as the solvent polarity. scispace.com In non-polar solvents, the relative stability is expected to be similar to the gas phase, with the least polar tautomer being favored. Conversely, polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. For instance, a tautomeric form with a larger dipole moment will be preferentially stabilized in a high-dielectric-constant medium. Thermodynamic calculations indicate that the conversion between tautomers is often an endothermic and non-spontaneous process, confirming the predominance of the most stable form under given conditions. scispace.com

| Tautomeric Form | Gas Phase (Predicted) | Non-Polar Solvent (e.g., Hexane) (Predicted) | Polar Aprotic Solvent (e.g., DMSO) (Predicted) | Polar Protic Solvent (e.g., Water) (Predicted) |

|---|---|---|---|---|

| 2H-Amino Tautomer | Most Stable | Most Stable | Stable | Stable |

| Other Amino Tautomers (e.g., 3H, 4H) | Less Stable | Less Stable | Potentially Stabilized | Potentially Stabilized |

| Imino Tautomers | Higher Energy | Higher Energy | May be stabilized by H-bonding | May be stabilized by H-bonding |

Exploration of the Conformational Energy Landscape of this compound

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the naphthalene ring to the tetrazole ring (the C-N bond). The exploration of the conformational energy landscape reveals the energetically preferred spatial arrangements of the molecule.

A key factor governing the conformation is the steric hindrance between the tetrazole ring and the hydrogen atom at the C8 position (the peri-hydrogen) of the naphthalene ring. researchgate.net This steric clash creates a significant energy barrier to free rotation, meaning the molecule is likely to exist in specific, low-energy conformations or troughs on the potential energy surface.

Computational studies, such as a relaxed potential energy surface (PES) scan, can be performed by systematically varying the dihedral angle defined by C2(naphthyl)-C1(naphthyl)-N1(tetrazolyl)-N2(tetrazolyl). The resulting energy profile typically shows distinct minima corresponding to stable conformers where the steric repulsion is minimized. These stable conformers often feature a non-planar arrangement between the naphthalene and tetrazole rings. The energy barriers between these minima indicate the feasibility of interconversion between conformers at a given temperature.

| Dihedral Angle (C2-C1-N1-N2) | Relative Energy (kcal/mol) (Hypothetical) | Conformation Description |

|---|---|---|

| 0° | 15.0 | Eclipsed (High Steric Strain) |

| 45° | 2.5 | Skewed |

| 90° | 0.0 | Perpendicular (Energy Minimum) |

| 135° | 3.0 | Skewed |

| 180° | 12.0 | Eclipsed (High Steric Strain) |

Computational Structure-Activity Relationship (SAR) Modeling

Computational Structure-Activity Relationship (SAR) modeling is a powerful technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com For a series of analogs of this compound, a QSAR (Quantitative Structure-Activity Relationship) model could be developed to predict their activity and guide the design of new, more potent compounds.

The development of a QSAR model involves several key steps: mdpi.com

Data Set Preparation : A series of structurally related analogs of this compound with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation : For each molecule in the series, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation : The predictive power of the QSAR model is rigorously tested using statistical metrics and external validation sets to ensure its reliability.

The resulting QSAR equation provides insights into which molecular properties are crucial for the desired biological effect. For instance, the model might reveal that activity is positively correlated with hydrophobicity (log P) and negatively correlated with the energy of the highest occupied molecular orbital (EHOMO), suggesting that more lipophilic compounds with higher electron-donating ability might be more active.

| Descriptor Class | Example Descriptors | Relevance to SAR |

|---|---|---|

| Physicochemical | Log P (Hydrophobicity), Molecular Weight (MW), Molar Refractivity (MR) | Relates to membrane permeability, solubility, and binding interactions. |

| Electronic | Dipole Moment, EHOMO, ELUMO, Atomic Net Charges | Describes the molecule's electronic distribution, reactivity, and ability to form electrostatic interactions. researchgate.net |

| Topological (2D) | Topological Polar Surface Area (TPSA), Wiener Index, Kier & Hall Connectivity Indices | Quantifies molecular size, shape, and branching, which can influence receptor fit. |

| Steric/3D | Molecular Volume, Surface Area, Ovality | Relates to the three-dimensional shape and steric requirements for binding to a biological target. |

Reactivity and Transformational Chemistry of 1 Naphthalen 1 Yl 1h Tetrazol 5 Amine

Reactions of the Tetrazole Ring System

The tetrazole ring, a stable aromatic heterocycle, can participate in several types of reactions, although its aromaticity generally requires energetic conditions for transformations. The existing substituent at the N1 position significantly directs the outcome of further reactions on the ring's nitrogen atoms.

Regioselective Alkylation and Arylation Reactions

While 1-(naphthalen-1-yl)-1H-tetrazol-5-amine is already an N-substituted tetrazole, further alkylation or arylation on the remaining ring nitrogens (N2, N3, or N4) is theoretically possible, though less common than the initial substitution of an NH-tetrazole. Such reactions on a 1,5-disubstituted tetrazole are governed by a combination of steric and electronic factors.

The bulky naphthalen-1-yl group at the N1 position creates significant steric hindrance, making reactions at the adjacent N2 position less favorable. Consequently, electrophilic attack is more likely to occur at the N4 position, which is sterically more accessible. The electronic influence of the C5-amino group, a strong electron-donating group, increases the nucleophilicity of the entire tetrazole ring system, potentially facilitating reactions that might not occur on tetrazoles bearing electron-withdrawing groups. However, direct alkylation of the ring often requires harsh conditions and may lead to the formation of quaternary tetrazolium salts, which can be unstable.

In general, for 1,5-disubstituted tetrazoles, the precise regiochemical outcome depends heavily on the nature of the alkylating or arylating agent and the reaction conditions, such as the choice of base and solvent. nih.gov

Table 1: Predicted Regiochemical Outcomes of N-Alkylation/Arylation

| Reagent Class | Example Reagent | Predicted Major Product | Predicted Minor Product |

| Alkyl Halides | Methyl Iodide (CH₃I) | 4-Methyl-1-(naphthalen-1-yl)-4,5-dihydro-1H-tetrazol-5-iminium iodide | 2-Methyl-1-(naphthalen-1-yl)-1,2,3,4-tetrazol-5-amine (as salt) |

| Sulfonates | Methyl Tosylate | 4-Methyl-1-(naphthalen-1-yl)-4,5-dihydro-1H-tetrazol-5-iminium tosylate | 2-Methyl-1-(naphthalen-1-yl)-1,2,3,4-tetrazol-5-amine (as salt) |

| Diazo Compounds | Ethyl Diazoacetate | N/A (Typically reacts at N2 of NH-tetrazoles) | N/A |

Note: Data are predictive and based on general principles of tetrazole reactivity; specific experimental validation for this compound is limited in publicly accessible literature.

Cycloaddition and Rearrangement Processes Involving the Tetrazole Moiety

The tetrazole ring is known to undergo thermally or photochemically induced rearrangement and fragmentation reactions. These processes often involve the extrusion of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process. nih.gov For 1,5-disubstituted tetrazoles, these reactions can lead to the formation of various reactive intermediates and rearranged products. colab.wsresearchgate.net

Thermal Rearrangement: Upon heating, 1,5-disubstituted tetrazoles can undergo ring cleavage. The primary pathway often involves the opening of the ring to form an azidoazomethine intermediate. colab.ws This intermediate can then lose N₂ to generate a highly reactive nitrene, which can subsequently rearrange or react with other molecules. The specific products depend on the substituents and the reaction environment.

Photochemical Rearrangement: The photolysis of 1,5-disubstituted tetrazoles has been studied extensively. acs.org UV irradiation can induce the cleavage of the N1–N2 bond, leading to the extrusion of N₂ and the formation of an imidoylnitrene. uc.pt This intermediate is pivotal and can undergo a Wolff-type rearrangement to form a stable carbodiimide. uc.pt Studies on analogous compounds like 1-methyl-5-aminotetrazole (B134227) have shown that photolysis leads to the formation of amino cyanamide (B42294) derivatives, representing a characteristic reaction pathway for 1H-tetrazoles. acs.org

Conversely, cycloaddition reactions where the tetrazole ring itself acts as the diene or dienophile are not common due to the ring's aromatic stability. However, photoinduced [3+2] cycloadditions are possible, where the tetrazole is first converted into a reactive nitrile imine dipole upon photoirradiation, which then reacts with an alkene. nih.gov

Table 2: Common Rearrangement Pathways for 1,5-Disubstituted Tetrazoles

| Process | Conditions | Key Intermediate | Major Product Type |

| Thermal Decomposition | High Temperature (e.g., 150-230 °C) | Azidoazomethine, Nitrene | Rearranged heterocycles, Carbodiimides |

| Photochemical Cleavage | UV Irradiation (e.g., λ = 222-290 nm) | Imidoylnitrene | Carbodiimides, Cyanamides |

| Photoinduced Cycloaddition | UV Irradiation, presence of an alkene | Nitrile Imine | Pyrazoline derivatives |

Reactions Involving the Amine Functional Group at C5

The exocyclic amino group at the C5 position is a versatile functional handle, behaving as a typical primary aromatic amine. It readily undergoes reactions such as acylation, sulfonylation, and condensation, allowing for extensive derivatization of the parent molecule.

Acylation and Sulfonylation Reactions for Functionalization

The C5-amine of this compound can be easily acylated by reacting it with acid chlorides or acid anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and proceed under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct (e.g., HCl). These transformations are fundamental for modifying the electronic properties and steric profile of the molecule.

Table 3: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Class | Example Product Name |

| Acetyl Chloride | Amide | N-(1-(Naphthalen-1-yl)-1H-tetrazol-5-yl)acetamide |

| Benzoyl Chloride | Amide | N-(1-(Naphthalen-1-yl)-1H-tetrazol-5-yl)benzamide |

| Acetic Anhydride | Amide | N-(1-(Naphthalen-1-yl)-1H-tetrazol-5-yl)acetamide |

| p-Toluenesulfonyl Chloride | Sulfonamide | N-(1-(Naphthalen-1-yl)-1H-tetrazol-5-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl Chloride | Sulfonamide | N-(1-(Naphthalen-1-yl)-1H-tetrazol-5-yl)methanesulfonamide |

Condensation and Imine Formation for Covalent Linkage

The primary amine at C5 can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a small amount of acid and often requires the removal of water to drive the equilibrium toward the product. ajol.info The formation of an imine bond is a robust method for covalently linking the tetrazole scaffold to other molecules, such as reporter tags, polymers, or other pharmacophores. Research on 5-aminotetrazole (B145819) has demonstrated its effective condensation with various aromatic aldehydes, such as benzaldehyde (B42025) and o-vanillin, upon refluxing in ethanol (B145695) with a catalytic amount of glacial acetic acid. ajol.info

Table 4: Imine Formation with Various Carbonyl Compounds

| Carbonyl Compound | Product Class | Example Product Name |

| Benzaldehyde | Imine (Schiff Base) | (E)-N-Benzylidene-1-(naphthalen-1-yl)-1H-tetrazol-5-amine |

| Acetone | Imine (Schiff Base) | (E)-N-(Propan-2-ylidene)-1-(naphthalen-1-yl)-1H-tetrazol-5-amine |

| Cyclohexanone | Imine (Schiff Base) | (E)-N-Cyclohexylidene-1-(naphthalen-1-yl)-1H-tetrazol-5-amine |

| 4-Methoxybenzaldehyde | Imine (Schiff Base) | (E)-N-(4-Methoxybenzylidene)-1-(naphthalen-1-yl)-1H-tetrazol-5-amine |

Derivatization Strategies for Targeted Molecular Modifications

The C5-amine is a key site for derivatization aimed at achieving specific molecular properties or functions. The reactions described above form the basis of these strategies. For instance, acylation can be used to introduce biocompatible linkers or functional groups for further conjugation.

Another powerful strategy involves the use of 5-aminotetrazoles as building blocks in multicomponent reactions (MCRs). researchgate.net In many MCRs, the 5-aminotetrazole can act as a binucleophile, reacting through both the exocyclic amine and a ring nitrogen. researchgate.net However, under certain conditions, reactions can be selective for the exocyclic amino group. These one-pot reactions allow for the rapid assembly of complex molecules from simple precursors, providing an efficient pathway to diverse chemical libraries based on the this compound core.

Furthermore, the amine can be functionalized to attach the tetrazole moiety to polymeric backbones. For example, 5-aminotetrazole has been incorporated into polymers via nucleophilic substitution, highlighting its utility in materials science. nih.gov Such strategies could be adapted to create novel materials with the unique electronic and coordination properties of the naphthalenyl-tetrazole system.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene (B1677914) Moiety

The naphthalene ring system in this compound is the primary site for aromatic substitution reactions. The outcome of these reactions, in terms of regioselectivity and reaction rate, is profoundly influenced by the nature of the substituent at the C1 position—the 1H-tetrazol-5-amine group.

Electrophilic Aromatic Substitution:

The tetrazolyl group is generally considered to be a strongly electron-withdrawing and deactivating group. This deactivation arises from the high electronegativity of the four nitrogen atoms within the five-membered ring. Consequently, the naphthalene ring to which the tetrazole is attached (the 'A' ring) is significantly less susceptible to electrophilic attack compared to unsubstituted naphthalene.

Electrophilic substitution on naphthalene itself preferentially occurs at the α-position (C1, C4, C5, C8) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by more resonance structures that preserve the aromaticity of the second ring. However, in this compound, the deactivating effect of the tetrazolyl group at C1 directs incoming electrophiles to the unsubstituted 'B' ring. The primary positions for electrophilic attack are therefore predicted to be C5 and C8, which are the α-positions of the second ring, followed by the β-positions at C6 and C7.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

| HNO₃/H₂SO₄ | 1-(5-Nitro-naphthalen-1-yl)-1H-tetrazol-5-amine & 1-(8-Nitro-naphthalen-1-yl)-1H-tetrazol-5-amine | 1-(6-Nitro-naphthalen-1-yl)-1H-tetrazol-5-amine & 1-(7-Nitro-naphthalen-1-yl)-1H-tetrazol-5-amine |

| Br₂/FeBr₃ | 1-(5-Bromo-naphthalen-1-yl)-1H-tetrazol-5-amine & 1-(8-Bromo-naphthalen-1-yl)-1H-tetrazol-5-amine | 1-(6-Bromo-naphthalen-1-yl)-1H-tetrazol-5-amine & 1-(7-Bromo-naphthalen-1-yl)-1H-tetrazol-5-amine |

| SO₃/H₂SO₄ | 1-(5-Sulfonyl-naphthalen-1-yl)-1H-tetrazol-5-amine & 1-(8-Sulfonyl-naphthalen-1-yl)-1H-tetrazol-5-amine | 1-(6-Sulfonyl-naphthalen-1-yl)-1H-tetrazol-5-amine & 1-(7-Sulfonyl-naphthalen-1-yl)-1H-tetrazol-5-amine |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAAr) on naphthalene rings is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack. The 1-(1H-tetrazol-5-amine) substituent, being strongly electron-withdrawing, could potentially facilitate such reactions.

In this context, the most likely positions for nucleophilic attack would be the activated positions on the same ring as the tetrazole group, particularly those ortho and para to the point of attachment, which are C2 and C4. However, direct displacement of a hydride ion is extremely unfavorable. Therefore, for a nucleophilic aromatic substitution to occur, a good leaving group, such as a halogen, must be present on the naphthalene ring. For instance, if the starting material were a halogenated derivative, such as 1-(4-chloro-naphthalen-1-yl)-1H-tetrazol-5-amine, nucleophilic attack at the C4 position would be more plausible.

To date, there is a lack of specific published research detailing successful nucleophilic aromatic substitution reactions directly on the naphthalene moiety of this compound.

Heterocyclic Ring Transformations and Rearrangements

The tetrazole ring is known to undergo various transformations and rearrangements, often induced by thermal or photochemical stimuli. These reactions can lead to the formation of other heterocyclic systems or acyclic products.

Thermal and Photochemical Rearrangements:

Tetrazoles can undergo thermal or photochemical decomposition, often with the extrusion of molecular nitrogen (N₂), to form highly reactive intermediates such as nitrenes or carbodiimides. The specific pathway and final products are highly dependent on the substituents on the tetrazole ring.

For 1-aryl-substituted tetrazoles, thermal decomposition can lead to the formation of benzimidazoles or other fused heterocyclic systems through intramolecular cyclization of the intermediate nitrene. Photochemical irradiation can also induce ring cleavage and rearrangement. Studies on related 1-aryl-5-aminotetrazoles have shown that photolysis can lead to the formation of various products, including carbodiimides and cyanamides, through complex reaction pathways.

Dimroth Rearrangement:

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly for 1,2,3-triazoles, where an endocyclic and an exocyclic nitrogen atom exchange places. This type of rearrangement has also been observed in some tetrazole systems. For this compound, a Dimroth-type rearrangement could potentially occur under basic or thermal conditions, leading to the formation of the isomeric 5-(naphthalen-1-ylamino)-1H-tetrazole. This rearrangement would involve the opening of the tetrazole ring to an intermediate that can then re-cyclize in a different orientation.

While theoretically possible, specific studies confirming the occurrence of a Dimroth rearrangement for this compound have not been reported in the surveyed literature. The steric bulk of the naphthalene group might influence the feasibility and outcome of such a rearrangement.

Table 2: Potential Heterocyclic Ring Transformations of this compound

| Reaction Type | Conditions | Potential Product(s) |

| Thermal Decomposition | High Temperature | Naphtho[1,2-d]imidazole derivatives, N₂ |

| Photochemical Rearrangement | UV Irradiation | 1-Naphthyl-cyanamide derivatives, Carbodiimides |

| Dimroth Rearrangement | Basic or Thermal | 5-(Naphthalen-1-ylamino)-1H-tetrazole |

It is important to note that the reactivity patterns described above are largely based on established principles of organic chemistry and studies of analogous compounds. Further experimental investigation is required to fully elucidate the specific reactivity and transformational chemistry of this compound.

Coordination Chemistry and Advanced Material Science Applications

1-(Naphthalen-1-yl)-1H-tetrazol-5-amine as a Ligand in Metal Complexes

The versatility of the tetrazole moiety, particularly when functionalized with both an amino group and a sterically demanding substituent like naphthalene (B1677914), makes this compound a compelling ligand for the construction of novel metal complexes.

Chelation Properties and Coordination Modes of Tetrazole Ligands

Tetrazole-based ligands are renowned for their multifaceted coordination behavior, owing to the presence of multiple nitrogen atoms that can act as donors. In this compound, potential coordination sites include the four nitrogen atoms of the tetrazole ring and the nitrogen atom of the exocyclic amine group. This allows for a variety of coordination modes, which dictates the final architecture of the resulting metal complex.

Common coordination modes for 5-aminotetrazole (B145819) and its derivatives include:

Monodentate Coordination: The ligand binds to a single metal center, typically through the N4 atom of the tetrazole ring, which is often the most basic site. wikipedia.org

Bidentate Chelation: The ligand can form a chelate ring by coordinating to a single metal center through two adjacent nitrogen atoms, such as the exocyclic amino nitrogen and the N1 ring nitrogen.

Bridging Coordination: The ligand can bridge two or more metal centers, a common feature in the formation of coordination polymers and metal-organic frameworks (MOFs). This can occur through various combinations of its nitrogen atoms, for instance, bridging via N1 and N2, or N1 and N4, leading to the formation of extended one-, two-, or three-dimensional networks. nih.gov

Synthesis and Spectroscopic Characterization of Metal-Tetrazole Frameworks

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent or mixture of solvents. Solvothermal or hydrothermal methods are frequently employed, where the reaction is carried out in a sealed vessel at elevated temperatures to promote the crystallization of the final product. espublisher.com

The characterization of the resulting metal-tetrazole frameworks relies on a combination of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Upon complexation, shifts in the vibrational frequencies of the tetrazole ring and the N-H bonds of the amino group are expected. For instance, the N-H stretching bands may shift to lower wavenumbers, and changes in the C=N and N=N stretching vibrations of the tetrazole ring would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and its environment within the complex in solution. Changes in the chemical shifts of the protons and carbons of the naphthalene and tetrazole moieties upon coordination can confirm the binding sites.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a versatile building block makes it a prime candidate for constructing Metal-Organic Frameworks (MOFs) and coordination polymers with tailored properties.

Design and Synthetic Strategies for Naphthalene-Tetrazole Based MOFs

The design of MOFs using naphthalene-tetrazole ligands is a strategic process aimed at creating materials with specific functionalities, such as porosity for gas storage or separation. The synthetic strategy generally involves the self-assembly of the organic ligand (linker) and metal ions or clusters (nodes) under controlled conditions. espublisher.com

Key design considerations include:

Choice of Metal Ion: The coordination geometry preference of the metal ion (e.g., tetrahedral, square planar, octahedral) plays a crucial role in determining the topology of the resulting framework. mdpi.com

Ligand Functionality: While this compound is a monotopic ligand in terms of its naphthalene substituent, its multiple nitrogen donors allow it to link metal centers effectively.

Reaction Conditions: Factors such as solvent, temperature, pressure, and the presence of modulating agents can influence the crystallization process, leading to different phases or structures. nih.govfrontiersin.org Solvothermal synthesis is a common method that facilitates the formation of highly crystalline MOF structures. mdpi.com

Structural Diversity and Tunability of MOF Architectures Incorporating Tetrazoles

Tetrazole-based linkers are known for their capacity to generate MOFs with high structural diversity. rsc.org This arises from the multiple coordination sites on the tetrazole ring, which can lead to various structural motifs. The combination of a tetrazole ring with other functional groups, like the naphthalene moiety, further enhances this diversity.

The structural architecture of these MOFs can be tuned by:

Varying Metal Centers: Using different metal ions with the same ligand can result in isostructural frameworks or completely different topologies due to varying coordination preferences. mdpi.com

Ligand Modification: While the focus is on a specific ligand, the principles of isoreticular chemistry suggest that modifying the organic linker (e.g., adding functional groups to the naphthalene ring) could systematically alter pore size and functionality without changing the underlying network topology.

Coordination Modulation: The addition of competing monotopic ligands (modulators) during synthesis can influence the kinetics of crystal growth, leading to improved crystallinity or the formation of novel structures that are otherwise inaccessible. nih.govfrontiersin.org

The incorporation of the bulky naphthalene group is expected to create porous frameworks with potential applications in areas like gas sorption, where the aromatic surfaces can enhance interactions with specific gas molecules.

Energetic Materials Research (Focus on High Nitrogen Content and Stability)

Tetrazole-based compounds are a cornerstone of modern energetic materials research due to their inherently high nitrogen content and significant positive heats of formation. mdpi.com These characteristics lead to a high energy release upon decomposition, primarily yielding the environmentally benign dinitrogen (N₂) gas. ucr.edu

This compound (formula C₁₁H₉N₅) has a calculated nitrogen content of 33.16%. While this is lower than parent 5-aminotetrazole (82.3%), the naphthalene group contributes to a higher density and can enhance thermal stability. wikipedia.orgmdpi.com The stability of the tetrazole ring is a key feature, often resulting in materials with higher decomposition temperatures compared to other classes of energetic compounds. researchgate.net The balance between high energy content (from the tetrazole ring) and stability (imparted by both the aromatic tetrazole and naphthalene rings) is a critical aspect of its potential as an energetic material. rsc.org

The table below compares the nitrogen content and properties of related energetic compounds.

| Compound Name | Formula | Nitrogen Content (%) | Decomposition Temp. (°C) | Key Feature |

| 5-Aminotetrazole | CH₃N₅ | 82.3% | ~202-205 | High nitrogen, foundational block wikipedia.orgmdpi.com |

| This compound | C₁₁H₉N₅ | 33.16% | N/A | High density, potential thermal stability |

| RDX | C₃H₆N₆O₆ | 37.8% | ~205 | Widely used military explosive |

| HMX | C₄H₈N₈O₈ | 37.8% | ~280 | High-performance military explosive rsc.org |

| 1-Aminotetrazol-5-one | CH₃N₅O | 68.6% | >240 | Oxygen-containing, insensitive rsc.org |

The development of tetrazole-based energetic materials seeks to achieve a superior balance of performance (e.g., detonation velocity) and safety (insensitivity to impact and friction) compared to traditional explosives. nih.gov The introduction of large, planar groups like naphthalene can influence crystal packing, density, and sensitivity, making compounds like this compound interesting candidates for further investigation in this field.

High Nitrogen Content Tetrazoles for Green Energetic Materials